1-cyclopentyl-4-iodo-3-nitro-1H-pyrazole 1-cyclopentyl-4-iodo-3-nitro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1354703-68-6
VCID: VC7944886
InChI: InChI=1S/C8H10IN3O2/c9-7-5-11(6-3-1-2-4-6)10-8(7)12(13)14/h5-6H,1-4H2
SMILES: C1CCC(C1)N2C=C(C(=N2)[N+](=O)[O-])I
Molecular Formula: C8H10IN3O2
Molecular Weight: 307.09

1-cyclopentyl-4-iodo-3-nitro-1H-pyrazole

CAS No.: 1354703-68-6

Cat. No.: VC7944886

Molecular Formula: C8H10IN3O2

Molecular Weight: 307.09

* For research use only. Not for human or veterinary use.

1-cyclopentyl-4-iodo-3-nitro-1H-pyrazole - 1354703-68-6

Specification

CAS No. 1354703-68-6
Molecular Formula C8H10IN3O2
Molecular Weight 307.09
IUPAC Name 1-cyclopentyl-4-iodo-3-nitropyrazole
Standard InChI InChI=1S/C8H10IN3O2/c9-7-5-11(6-3-1-2-4-6)10-8(7)12(13)14/h5-6H,1-4H2
Standard InChI Key GVUIDFSWFHXQIM-UHFFFAOYSA-N
SMILES C1CCC(C1)N2C=C(C(=N2)[N+](=O)[O-])I
Canonical SMILES C1CCC(C1)N2C=C(C(=N2)[N+](=O)[O-])I

Introduction

Molecular Architecture and Physicochemical Properties

Structural Identification

1-Cyclopentyl-4-iodo-3-nitro-1H-pyrazole belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Its IUPAC name, 1-cyclopentyl-4-iodo-3-nitro-1H-pyrazole, reflects the positions of its functional groups and substituents . The molecular formula is C₈H₁₀IN₃O₂, with a molar mass of 307.09 g/mol .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Registry Number1354703-68-6CAS Common Chemistry
Molecular FormulaC₈H₁₀IN₃O₂PubChem
Molecular Weight307.09 g/molPubChem
SMILES NotationC1CCC(C1)N2C=C(C(=N2)N+[O-])IPubChem
InChI KeyGVUIDFSWFHXQIM-UHFFFAOYSA-NPubChem

The cyclopentyl group introduces significant steric bulk, while the electron-withdrawing nitro and iodine groups create an electron-deficient aromatic system. This configuration enhances susceptibility to nucleophilic substitution at the iodine-bearing carbon and facilitates redox activity at the nitro group .

Synthetic Routes and Reactivity

Retrosynthetic Considerations

While detailed synthetic protocols for 1-cyclopentyl-4-iodo-3-nitro-1H-pyrazole remain proprietary, its structure suggests a multi-step synthesis beginning with a pyrazole core. Plausible pathways include:

  • Cyclopentyl Introduction: Alkylation of a parent pyrazole using cyclopentyl bromide or iodide under basic conditions.

  • Iodination: Electrophilic iodination at position 4 using iodine monochloride (ICl) or N-iodosuccinimide (NIS).

  • Nitration: Directed nitration at position 3 employing mixed acid (HNO₃/H₂SO₄) or acetyl nitrate .

The order of functionalization (iodination vs. nitration) likely depends on the directing effects of substituents during electrophilic aromatic substitution.

Reactivity Profile

The compound’s reactivity is dominated by three key features:

  • Nitro Group: Participates in reduction reactions to form amino derivatives (e.g., using H₂/Pd-C or Sn/HCl).

  • Iodine Substituent: Undergoes cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) for C-C bond formation.

  • Pyrazole Ring: Acts as a ligand in coordination chemistry, binding to transition metals through its nitrogen atoms .

Comparative Analysis with Structural Analogs

1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde

A related compound, 1-cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde (CAS 2101197-10-6), replaces the nitro group with a formyl moiety. Key differences include:

Table 2: Structural and Functional Comparison

Property1-Cyclopentyl-4-iodo-3-nitro-1H-pyrazole1-Cyclopentyl-4-iodo-1H-pyrazole-3-carbaldehyde
Functional Group at C3Nitro (-NO₂)Formyl (-CHO)
Molecular Weight307.09 g/mol290.10 g/mol
ElectrophilicityHigh (nitro electron withdrawal)Moderate (formyl conjugation)
Synthetic UtilityRedox reactions, coupling chemistryAldol condensations, nucleophilic additions

The nitro derivative’s stronger electron-withdrawing character makes it more reactive in aromatic substitution compared to the carbaldehyde analog .

Prospective Applications and Research Directions

Medicinal Chemistry

Nitro-substituted pyrazoles are investigated as:

  • Antimicrobial Agents: Nitro groups enhance penetration through bacterial membranes.

  • Kinase Inhibitors: The planar pyrazole core fits ATP-binding pockets in target enzymes.

  • Prodrug Candidates: Nitro reductases in hypoxic tumor environments can activate prodrug forms .

Materials Science

  • Ligand Design: The iodine and nitro groups enable coordination to lanthanides for luminescent materials.

  • Polymer Modification: As a monomer for conjugated polymers with tailored electronic properties.

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